N'-(4-乙氧基-1,3-苯并噻唑-2-基)苯甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

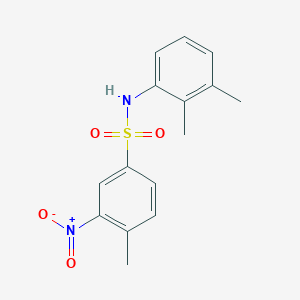

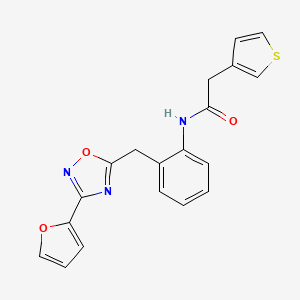

“N’-(4-ethoxy-1,3-benzothiazol-2-yl)benzohydrazide” is a compound that belongs to the class of organic compounds known as alpha amino acid amides . It is a derivative of benzothiazole, a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products . Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives involves a reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance . In the case of “N’-(4-ethoxy-1,3-benzothiazol-2-yl)benzohydrazide”, the synthesis was carried out using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions using dimethyl formamide as solvent .Molecular Structure Analysis

The molecular structure of “N’-(4-ethoxy-1,3-benzothiazol-2-yl)benzohydrazide” was characterized by FTIR, 1H-NMR, 13C-NMR, and HRMS spectral data . The compound has a linear formula of C28H22N4OS and a molecular weight of 462.578 .科学研究应用

合成和抗菌活性

吡啶衍生物的合成:Patel、Agravat 和 Shaikh (2011) 探索了使用 2-氨基取代的苯并噻唑和 2-氯吡啶-3-羧酸合成吡啶衍生物,所得化合物对细菌和真菌具有可变的抗菌活性 (Patel、Agravat 和 Shaikh,2011).

抗菌和抗真菌活性:Vijaya Raj 等人 (2007) 合成了 2-溴-5-甲氧基-N'-[4-(芳基)-1,3-噻唑-2-基]苯甲酰肼衍生物,具有显著的镇痛、抗真菌和抗菌活性,并且一些化合物在体外表现出抗增殖活性 (Vijaya Raj 等人,2007).

腐蚀抑制

羟基苯基酰肼作为腐蚀抑制剂:Singh 等人 (2021) 对羟基苯乙酮衍生物进行了研究,证明了它们作为酸性介质中低碳钢的环保型腐蚀抑制剂的潜力 (Singh 等人,2021).

苯并噻唑衍生物用于保护碳钢:Hu 等人 (2016) 合成了苯并噻唑衍生物以研究其对钢材的缓蚀作用,发现其具有较高的效率和稳定性 (Hu 等人,2016).

生物学评价和 DNA 相互作用

生物活性席夫碱化合物:Sirajuddin 等人 (2013) 由苯甲酰肼衍生物合成了席夫碱化合物,揭示了其抗菌、抗真菌和抗氧化活性,以及 DNA 相互作用能力 (Sirajuddin 等人,2013).

细胞毒性和抗菌活性:Nam 等人 (2010) 评估了苯并噻唑衍生物的细胞毒性和抗菌特性,发现其对癌细胞系和微生物生长抑制具有显着的活性 (Nam 等人,2010).

未来方向

Benzothiazole derivatives, including “N’-(4-ethoxy-1,3-benzothiazol-2-yl)benzohydrazide”, have potential for further exploration due to their diverse biological activities. Future research could focus on optimizing the synthesis process, exploring other potential biological activities, and conducting detailed safety and toxicity studies .

作用机制

Target of Action

Similar compounds have shown antibacterial activity against both gram-negative and gram-positive bacteria . They have also demonstrated anti-inflammatory properties by inhibiting cyclooxygenases (COX-1, COX-2) enzymes .

Mode of Action

Related compounds have been shown to exhibit antibacterial activity by interacting with cell-penetrating peptides, leading to faster killing-kinetics towards bacterial cells and the creation of pores in the bacterial cell membranes . In terms of anti-inflammatory activity, similar compounds have demonstrated the ability to inhibit COX-1 and COX-2 enzymes .

Biochemical Pathways

Related compounds have been shown to affect the pathways involving cox-1 and cox-2 enzymes, which play a crucial role in inflammation .

Result of Action

Related compounds have shown potent antibacterial activity against both gram-negative and gram-positive bacteria . They have also demonstrated anti-inflammatory properties by inhibiting COX-1 and COX-2 enzymes .

属性

IUPAC Name |

N'-(4-ethoxy-1,3-benzothiazol-2-yl)benzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c1-2-21-12-9-6-10-13-14(12)17-16(22-13)19-18-15(20)11-7-4-3-5-8-11/h3-10H,2H2,1H3,(H,17,19)(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJBHXBTLYXYRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[1-(Benzenesulfonyl)piperidin-4-yl]formamido}-3-methylbutanoic acid](/img/structure/B2417040.png)

![Di-tert-butyl 2,2'-(1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole-2,5(1h,4h)-diyl)diacetate](/img/structure/B2417042.png)

![3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(1-phenylethyl)propanamide](/img/structure/B2417043.png)

![3-Ethyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B2417047.png)

![2-{4-[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol](/img/structure/B2417052.png)

![N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2417053.png)

![4-benzyl-N-isobutyl-2-(3-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2417057.png)

![Phenyl-[3-(trifluoromethoxy)phenyl]methanamine](/img/structure/B2417059.png)